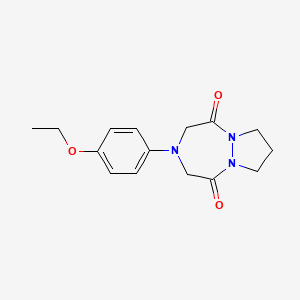
3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H19N3O3
- CAS Number : 86144-46-9
- Structural Characteristics : The compound features a pyrazolo-triazepine core with an ethoxyphenyl substituent that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the condensation of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization processes to form the pyrazolo-triazepine structure.
Anticancer Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies on similar pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines due to mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.6 |
| Similar Pyrazolo Derivative | HeLa (Cervical) | 10.2 |
Enzymatic Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit kinases or proteases that are critical in signaling pathways related to tumor growth .
Neuropharmacological Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. Its structural similarity to known psychoactive compounds hints at possible interactions with neurotransmitter systems .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on human leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory properties that warrant further investigation.
Properties
CAS No. |
86144-46-9 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C15H19N3O3/c1-2-21-13-6-4-12(5-7-13)16-10-14(19)17-8-3-9-18(17)15(20)11-16/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
OQNUWLCNRPTUJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















